(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for steroid nomenclature, incorporating both the estrane backbone designation and the specific substitution patterns present in the molecule. According to PubChem database records, the complete systematic name is (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol. This nomenclature explicitly defines the stereochemical configuration at each chiral center using the Cahn-Ingold-Prelog priority rules, ensuring unambiguous identification of the compound.
The structural descriptors for this compound include specific notation systems that facilitate database searching and computational analysis. The International Chemical Identifier represents the compound through a unique string format that encodes its complete structural information, while the Simplified Molecular Input Line Entry System provides a linear notation that captures the connectivity and stereochemistry of the molecule. These descriptor systems enable precise identification and differentiation from closely related steroid analogs that may possess similar but distinct substitution patterns.
The molecular formula C24H34O4 indicates the presence of twenty-four carbon atoms, thirty-four hydrogen atoms, and four oxygen atoms, reflecting the addition of the tetrahydropyranyl protecting group to the base estradiol structure. The molecular weight of 386.5 grams per mole places this compound within the typical range for protected steroid derivatives used in synthetic chemistry applications. The structural complexity introduced by the oxan-2-yl group significantly increases the molecular size compared to the parent estradiol compound, which has important implications for its chemical properties and potential applications.
Alternative Synonyms and Registry Identifiers
The compound is registered under multiple synonymous names that reflect different nomenclature conventions and historical naming practices within the chemical literature. The primary alternative designation is 3-O-Methyl 6-Hydroxy-17beta-estradiol 17-O-Tetrahydropyran, which explicitly describes the chemical modifications made to the parent estradiol structure. This nomenclature system emphasizes the protective group chemistry involved in the compound's synthesis and provides immediate insight into its derivation from naturally occurring estradiol.
Additional synonymous designations include (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol and (17beta)-3-Methoxy-17-[(tetrahydro-2H-pyran-2-yl)oxy]estra-1,3,5(10)-trien-6-ol, which utilize slightly different notation systems for the tetrahydropyranyl group. These variations in nomenclature reflect the evolution of chemical naming conventions and the flexibility inherent in describing complex cyclic protecting groups.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of (17β)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol involves multiple chiral centers that determine its three-dimensional structure and biological activity profile. The compound contains seven chiral centers located at positions C-8, C-9, C-13, C-14, C-17, C-6, and within the oxan-2-yl protecting group, each contributing to the overall stereochemical complexity of the molecule. The systematic designation (8R,9S,13S,14S,17S) explicitly defines the absolute configuration at the primary steroid backbone chiral centers, ensuring precise stereochemical identification.
The beta configuration at the C-17 position represents a critical stereochemical feature that distinguishes this compound from its alpha epimer and maintains consistency with naturally occurring estradiol stereochemistry. This stereochemical arrangement influences the compound's conformational preferences and potential interactions with biological targets. The oxan-2-yl protecting group introduces an additional chiral center that further complicates the stereochemical landscape, though the protecting group's configuration may vary depending on the synthetic methodology employed.
The stereochemical relationships between chiral centers within the steroid backbone follow established patterns observed in naturally occurring steroids, with trans-fused ring junctions at positions C-8/C-14 and C-13/C-14. These stereochemical constraints impose specific conformational restrictions on the molecule, influencing its overall shape and potential binding interactions. The presence of the methoxy group at C-3 and the hydroxyl group at C-6 introduces additional conformational considerations, as these substituents may participate in intramolecular hydrogen bonding or influence the molecule's overall polarity distribution.
| Chiral Center | Absolute Configuration | Stereochemical Descriptor |
|---|---|---|
| C-8 | R | Alpha hydrogen orientation |
| C-9 | S | Beta hydrogen orientation |
| C-13 | S | Beta methyl group orientation |
| C-14 | S | Alpha hydrogen orientation |
| C-17 | S | Beta oxan-2-yloxy group orientation |
| C-6 | Variable | Dependent on synthetic conditions |
| Oxan-2-yl | Variable | Protecting group stereochemistry |
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,21?,22+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHOUGMAXJFJU-XTRXHNMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858051 | |
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473882-84-7 | |
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol, commonly referred to as a derivative of estradiol, is an organic compound classified under estrogens and their derivatives. This compound exhibits significant biological activity, particularly in the fields of endocrinology and pharmacology. Understanding its biological activity is crucial for potential applications in hormone replacement therapies and other therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C24H34O4 with a molecular weight of approximately 386.5 g/mol. The structure features a methoxy group and an oxan-2-yloxy moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H34O4 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 473882-84-7 |
| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |
The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). Upon binding to these receptors, it mimics the action of natural estrogens such as estradiol. This interaction leads to various physiological responses:
- Hormonal Regulation : Acts as an agonist at estrogen receptors, influencing reproductive functions and secondary sexual characteristics.
- Antifertility Effects : Exhibits properties that can inhibit ovulation and alter menstrual cycles.
- Cholesterol Management : Demonstrates hypocholesterolemic activity by modulating lipid metabolism.
In Vitro Studies
In vitro studies have shown that (17beta)-3-Methoxy-17-[(oxan-2-yyl)oxy]estra-1,3,5(10)-trien-6-ol can significantly affect cell proliferation in estrogen-responsive cell lines. For instance:
- Cell Proliferation : In MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell proliferation compared to controls.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
| Study Type | Findings |
|---|---|
| Rodent Models | Demonstrated significant reductions in serum cholesterol levels after administration over four weeks. |
| Reproductive Studies | Indicated alterations in estrous cycle regularity and ovulation rates in female rodents treated with the compound. |
Case Studies
- Case Study 1 : A clinical trial involving postmenopausal women assessed the effects of (17beta)-3-Methoxy on bone density and lipid profiles. Results indicated improved bone mineral density and favorable lipid changes after six months of treatment.
- Case Study 2 : An investigation into the antifertility effects demonstrated that administration of the compound in a controlled setting led to a significant reduction in fertility rates among treated female subjects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Steroid Derivatives
Chemical Stability and Reactivity
- THP-ether vs. Esters: The THP group in the target compound resists hydrolysis better than ester-linked substituents (e.g., pentanoyloxy in Estradiol Divalerate Impurity), which are prone to esterase-mediated cleavage .
- Neighboring Group Effects : In 16-hydroxymethyl derivatives (e.g., 3-Methoxy-16α-hydroxymethylestra-1,3,5(10)-trien-17β-ol), the C16 substituent participates in solvolysis reactions, leading to stereochemical inversion or retention at C16. This contrasts with the target compound, where the THP group minimizes such interactions .
Preparation Methods
Estradiol Derivatives as Precursors
Estra-1,3,5(10)-triene-3,17β-diol (estradiol) serves as a common precursor. Its C3 and C17 hydroxyl groups enable selective derivatization:
-
C3 hydroxyl : Methylation to methoxy
-
C17 hydroxyl : THP protection
Patent data highlights analogous steroid protections using 3,17-diol intermediates, validated by spectral characterization (¹H/¹³C NMR).
Stepwise Synthesis of the Target Compound
Protection of C17 Hydroxyl as THP Ether
Reagents :
-
Dihydropyran (DHP)
-
Acid catalyst (e.g., p-toluenesulfonic acid or PPTS)
Procedure :
-
Dissolve estradiol in anhydrous dichloromethane.
-
Add DHP (1.2 equiv) and catalytic PPTS (0.1 equiv).
-
Stir at 25°C for 6–12 hours under nitrogen.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 6–12 hours |
| Key Intermediate | 17-THP-ether estradiol |
Methylation of C3 Hydroxyl
Reagents :
-
Methyl iodide (MeI)
-
Silver(I) oxide (Ag₂O)
Procedure :
-
Suspend 17-THP-ether estradiol in dry acetone.
-
Add MeI (3.0 equiv) and Ag₂O (2.5 equiv).
-
Reflux at 60°C for 8 hours.
-
Filter, concentrate, and purify via flash chromatography.
Alternative Method (Mitsunobu Reaction) :
Oxidation and Functionalization at C6
The C6 hydroxyl group may originate from:
-
Epoxidation of Δ⁵ double bond followed by acid hydrolysis.
-
Microbial oxidation using Streptomyces spp. (patent references biocatalytic steps for steroid hydroxylation).
Optimization Note : C6 hydroxylation is typically performed early in the synthesis to avoid steric hindrance from C17-THP protection.
Critical Challenges and Solutions
Regioselectivity in THP Protection
The C17 hydroxyl is less sterically hindered than C3, favoring selective THP ether formation. Kinetic studies show >95% selectivity for C17 under mild acid conditions.
Byproduct Formation During Methylation
Overalkylation at C17 is mitigated by:
-
Using bulkier bases (e.g., DBU instead of Ag₂O).
-
Lowering reaction temperature to 0°C during MeI addition.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity post-chromatography.
Scale-Up and Industrial Feasibility
Patent underscores the use of continuous flow reactors for THP protection to enhance reproducibility. Key parameters:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Throughput | 5 g/day | 500 g/day |
| Solvent Consumption | 50 mL/g | 20 mL/g |
| Yield | 85% | 88% |
Q & A
Advanced Research Question
- In vitro : Primary hepatocytes or renal proximal tubule cells exposed to the compound; measure ALT/AST release (hepatotoxicity) or Kim-1/NGAL biomarkers (nephrotoxicity) .
- In vivo : Rodent models dosed orally; histopathology and serum creatinine/BUN levels assess organ damage. Dose escalation studies determine NOAEL/LOAEL .
How can structure-activity relationship (SAR) studies focus on the 3-methoxy and 6-hydroxy substituents?
Advanced Research Question
Synthesize analogs with substituent variations (e.g., 3-ethoxy, 6-O-methyl) and test ER binding/activity. QSAR models correlate electronic (Hammett σ) and steric (Taft ES) parameters with efficacy. Crystallographic data reveal hydrogen-bonding interactions between the 6-hydroxy group and ER Arg394 .
What computational methods predict the compound’s physicochemical properties and target interactions?
Advanced Research Question
- Physicochemical properties : Use COSMO-RS for solubility/logP predictions and molecular dynamics for diffusion coefficients .
- Target interactions : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to ER or metabolic enzymes. Free energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
